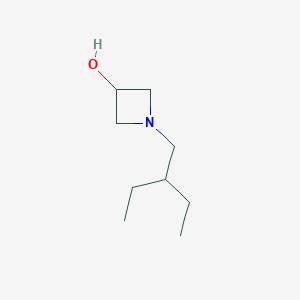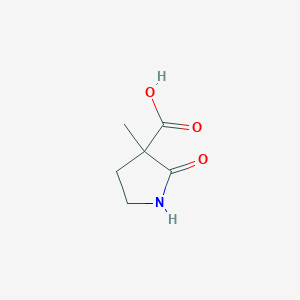
1-(2-Ethylbutyl)azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of 1-(2-Ethylbutyl)azetidin-3-ol consists of an azetidine ring, which is a four-membered heterocyclic ring containing one nitrogen atom, and a hydroxyl group (-OH) located at the third carbon atom of the ring.Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
1-(2-Ethylbutyl)azetidin-3-ol is a colorless or pale yellow liquid with a mild odor. It has a molecular formula of C10H19NO and a molecular weight of 169.27 g/mol. The compound has a boiling point of approximately 322°C and a melting point of -31°C. It is soluble in most organic solvents but is insoluble in water.Aplicaciones Científicas De Investigación
Transformation and Synthesis
- Azetidine derivatives have been explored for their transformative capabilities, for instance, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were converted into 3-aryl-2-(ethylamino)propan-1-ols, indicating the potential of azetidine compounds in synthesizing complex organic molecules (Mollet, D’hooghe, & de Kimpe, 2011). Similarly, N-(omega-haloalkyl)-beta-lactams were evaluated for their reactivity, leading to the synthesis of novel aziridine and aminopropanol derivatives, showcasing the azetidine's reactivity and versatility (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Industrial Applications
- The development of an optimized process for the preparation of 1-Benzylazetidin-3-ol highlights the industrial relevance of azetidine derivatives, especially in the economical production of substituted azetidine, which is critical for commercial synthesis (Reddy et al., 2011).
Chemical Space Exploration for Drug Design
- Research on 3-Aryl-3-sulfanyl azetidines synthesized from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation demonstrates the exploration of new chemical spaces for drug design, highlighting the potential of azetidine derivatives in medicinal chemistry (Dubois et al., 2019).
Synthetic Methodologies
- Azetidines, Azetines, and Azetes review provides comprehensive insights into the synthesis and applications of these azaheterocycles, including the ring-opening reactions and the synthesis of cyclic products such as piperidines and pyrrolidines from azetidines, illustrating the broad utility of azetidine derivatives in synthesizing a range of biologically active compounds (Singh, D’hooghe, & Kimpe, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethylbutyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)5-10-6-9(11)7-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMZBRKCARLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)



![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)



![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)


